4-Nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile
Overview
Description
4-Nitro-5-(4-phenyl-1-piperidinyl)phthalonitrile is a complex organic compound that features a nitro group, a phenyl group, and a piperidinyl group attached to a phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method starts with the nitration of phthalonitrile using fuming nitric acid as a medium under the action of a catalyst . The crude product is then recrystallized with methanol to obtain refined 4-nitrophthalonitrile. This intermediate is further reacted with 4-phenyl-1-piperidine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-(4-phenyl-1-piperidinyl)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl group can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Phthalonitriles: Formed by nucleophilic substitution reactions.
Oxidized Phenyl Derivatives: Formed by oxidation of the phenyl group.
Scientific Research Applications
4-Nitro-5-(4-phenyl-1-piperidinyl)phthalonitrile has several scientific research applications:
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as an antitumor and antioxidant agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and piperidinyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophthalonitrile: A precursor in the synthesis of 4-Nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile.
4-(1-Benzotriazolyl)-5-(4-nonylphenoxy)phthalonitrile: Another derivative with similar structural features.
Uniqueness
4-Nitro-5-(4-phenyl-1-piperidinyl)phthalonitrile is unique due to the presence of both a nitro group and a piperidinyl group, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-12-16-10-18(19(23(24)25)11-17(16)13-21)22-8-6-15(7-9-22)14-4-2-1-3-5-14/h1-5,10-11,15H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHXXIARLNKPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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